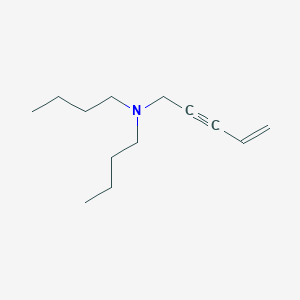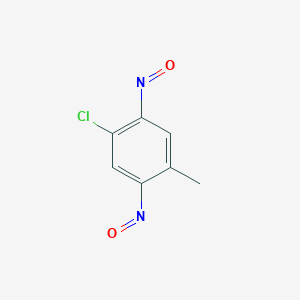
1-Chloro-4-methyl-2,5-dinitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methyl-2,5-dinitrosobenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and two nitroso groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-2,5-dinitrosobenzene can be synthesized through a multi-step process involving the nitration of 1-chloro-4-methylbenzene followed by the reduction of the nitro groups to nitroso groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and reduction systems to ensure efficient and safe handling of the chemicals involved. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methyl-2,5-dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 1-chloro-4-methyl-2,5-dinitrobenzene.
Reduction: Formation of 1-chloro-4-methyl-2,5-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Chloro-4-methyl-2,5-dinitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-methyl-2,5-dinitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular processes and signaling pathways. The chlorine and methyl groups contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
1-Chloro-2,4-dinitrobenzene: Similar structure but lacks the methyl group.
1-Chloro-4-methyl-2-nitrobenzene: Similar structure but has only one nitro group.
1-Chloro-4-methylbenzene: Lacks the nitroso groups.
Uniqueness: 1-Chloro-4-methyl-2,5-dinitrosobenzene is unique due to the presence of both chlorine and nitroso groups, which impart distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives.
Propiedades
Número CAS |
153071-83-1 |
|---|---|
Fórmula molecular |
C7H5ClN2O2 |
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
1-chloro-4-methyl-2,5-dinitrosobenzene |
InChI |
InChI=1S/C7H5ClN2O2/c1-4-2-7(10-12)5(8)3-6(4)9-11/h2-3H,1H3 |
Clave InChI |
KLBBYQMSTWAIRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=O)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethyl-](/img/structure/B14263596.png)
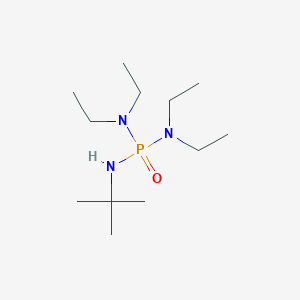
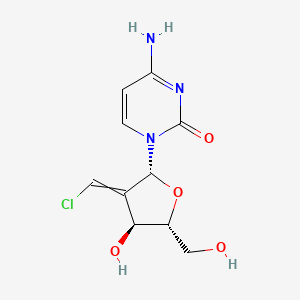
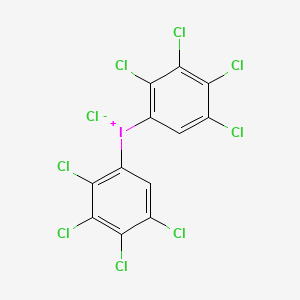
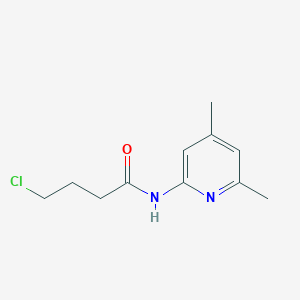
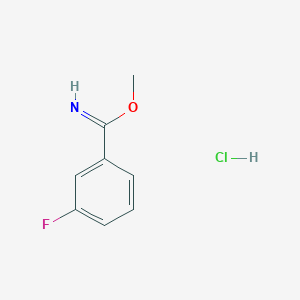
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
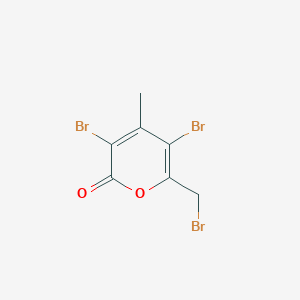
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)


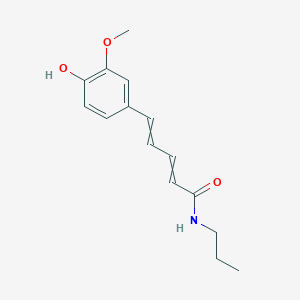
![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
